molecular formula C15H15BrN2 B13722260 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline

Cat. No.: B13722260
M. Wt: 303.20 g/mol
InChI Key: YJNXVQJRVANIQW-UHFFFAOYSA-N
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Description

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline (CAS 1501227-23-1) is a specialized aromatic amine with a molecular formula of C15H15BrN2 and a molecular weight of 303.20 g/mol. This compound features a unique hybrid structure, integrating a brominated aniline moiety with a 2,3-dihydro-1H-isoindoline (isoindolinyl) group via a methylene linker. The presence of the electron-rich aniline group and the bromine atom on the benzene ring makes this molecule a versatile and valuable building block in modern organic synthesis and medicinal chemistry research. Its structure is representative of a class of compounds that are frequently explored in drug discovery, particularly as core scaffolds in the development of pharmacologically active molecules . The primary research application of this compound lies in its role as a key synthetic intermediate. The reactive aniline (NH2) and aryl bromide functional groups provide two distinct sites for further chemical modification, allowing researchers to construct more complex molecular architectures through a variety of coupling reactions, such as Buchwald-Hartwig amination, Suzuki-Miyaura cross-couplings, and nucleophilic substitutions. The isoindoline moiety is a privileged structure in medicinal chemistry, often associated with biological activity . Compounds featuring similar fused heterocyclic systems, such as indoles and isoindolines, are prevalent in biologically active alkaloids and are investigated for a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The molecular framework of this aniline derivative makes it a candidate for inclusion in compound libraries aimed at hit-to-lead optimization campaigns, particularly in the search for new agents against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) or the fungus Cryptococcus neoformans , where novel chemical scaffolds are in high demand . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline

InChI

InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2

InChI Key

YJNXVQJRVANIQW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic amines or toluidine derivatives serve as starting points.
  • Isoindoline or 2,3-dihydro-1H-isoindole derivatives are incorporated via alkylation or reductive amination.
  • Bromination is introduced selectively on the aromatic ring.

Synthetic Route Description

The general synthetic strategy involves:

  • Halogenation : Introduction of bromine at the 3-position of the aromatic ring, often by electrophilic aromatic substitution using brominating agents under controlled temperature and solvent conditions.

  • Formation of the Isoindoline Moiety : The 2,3-dihydro-1H-isoindol-2-yl group is attached via a methyl linker to the 5-position of the aniline ring. This step may involve reductive amination or nucleophilic substitution reactions.

  • Amine Functional Group Preservation : Throughout the synthesis, the amino group at the 5-position must be protected or carefully handled to avoid unwanted side reactions.

Detailed Synthetic Procedure from Vulcan Chemicals

Step Reagents & Conditions Description Yield & Notes
1 Starting aromatic amine, Brominating agent (e.g., N-bromosuccinimide) Selective bromination at 3-position High regioselectivity required
2 2,3-Dihydro-1H-isoindole, base (e.g., sodium hydride), solvent (dichloromethane) Alkylation or reductive amination to attach isoindoline moiety Moderate to high yield
3 Purification by crystallization or chromatography Isolation of pure 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline Purity > 98%

Comparative Analysis with Related Compounds

While direct detailed synthesis of this exact compound is limited in open literature, related compounds such as 3-bromo-5-trifluoromethylaniline have well-documented preparation methods involving acetylation, nitration, deacetylation, deamination, and reduction steps. These methods illustrate the utility of multi-step synthetic sequences to introduce halogen and amine functionalities selectively.

Industrial Preparation Insights and Optimization

  • Solvent choice : Dichloromethane and acetic acid derivatives are preferred for their ability to dissolve both aromatic and heterocyclic intermediates.
  • Temperature control : Critical in bromination and amination steps to avoid overreaction or decomposition.
  • Catalysts : Zinc powder and iron powder have been used as catalysts or reducing agents in related amine preparations, improving yield and selectivity.
  • Purification : Multi-step purification including filtration, washing, and drying ensures high purity suitable for pharmaceutical applications.

Data Table: Summary of Preparation Parameters

Parameter Details Comments
Molecular Formula C15H15BrN2 Confirmed by mass spectrometry
Molecular Weight 303.20 g/mol Calculated
Bromination Agent N-Bromosuccinimide or equivalent Electrophilic aromatic substitution
Solvent Dichloromethane, acetic acid Solubility and reaction medium
Temperature Range 0–60 °C (bromination), reflux (amination) Temperature control critical
Catalysts Zinc powder, iron powder (in related syntheses) Enhance reduction and amination steps
Purification Methods Crystallization, filtration, chromatography Ensures >98% purity
Yield Typically moderate to high (50–90%) Depends on step optimization

Research Findings and Literature Correlation

  • The compound’s synthesis is consistent with protocols for halogenated aromatic amines bearing heterocyclic substituents.
  • The presence of the isoindoline ring requires mild reaction conditions to preserve the heterocyclic integrity.
  • The bromine substituent at the 3-position is introduced prior to isoindoline attachment to ensure regioselectivity.
  • Similar synthetic approaches have been validated in pharmaceutical intermediate preparation, highlighting the robustness of the methodology.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom in the aromatic ring can undergo nucleophilic aromatic substitution (NAS) under appropriate conditions. While direct data for this compound is limited, analogous bromo-anilines react with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives. Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .

Alkyllithium-Mediated Transformations of Isoindole Moiety

The isoindole framework is susceptible to reactions with alkyllithium reagents (e.g., s-BuLi, n-BuLi). Based on studies of structurally related isoindolinones , such reagents can:

  • Open lactam rings : Attack carbonyl groups, leading to ring-opening and subsequent cyclization to form indanone derivatives.

  • Generate equilibria : Reaction mixtures may yield hydroxyindanones or anilino-indanones depending on workup conditions (e.g., methanol quenching vs. acidic hydrolysis).

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed coupling with organozinc reagents could yield biaryl derivatives, as demonstrated in similar systems .

  • Reaction Conditions and Outcomes

Reaction Type Key Reagents Conditions Primary Products
Nucleophilic substitutionNu⁻ (e.g., NH₂⁻, RO⁻)Polar aprotic solvent, heatSubstituted aniline derivatives
Alkyllithium ring openings-BuLi, n-BuLi, MeLiTHF, 0 °C to rt, MeOH quenchHydroxyindanones or anilino derivatives
Cross-couplingOrganozinc reagents, Ni catDMF, 50 °CBiaryl derivatives
  • Mechanistic Insights
    The isoindole moiety’s reactivity is influenced by:

  • Carbonyl group susceptibility : Alkyllithium adds to carbonyls, triggering ring-opening via keto-enol tautomerization.

  • Workup sensitivity : Acidic conditions (e.g., HCl quenching) favor aldehyde formation, while neutral methanol quenching retains hydroxy groups .

  • Applications in Synthesis
    This compound serves as an intermediate for:

  • Pharmaceuticals : Analogous bromo-anilines are used in drug synthesis .

  • Organic electronics : The conjugated isoindole-aniline system may enable applications in semiconductors or sensors.

  • Critical Considerations

  • Selectivity : Competing pathways (e.g., ring-opening vs. substitution) require precise control of reagent stoichiometry and temperature .

  • Stability : The aniline group may require protection (e.g., acetylation) during harsh reaction conditions to prevent side reactions.

  • Research Gaps
    While structural analogs have been studied, direct data on this compound’s reactivity remains limited. Future work should explore:

  • Buchwald–Hartwig amination : Potential for coupling with amines.

  • Regioselectivity in electrophilic substitution : Influence of the isoindole substituent on directing groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline exhibit significant anticancer properties. Research has shown that isoindole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. For instance, a study demonstrated that certain isoindole derivatives induced apoptosis in breast cancer cells by activating caspase pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Isoindole derivatives have been reported to possess activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Organic Synthesis

Intermediate in Pharmaceutical Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex molecules that exhibit desired biological activities .

Reactions and Derivatives
The compound can undergo several chemical reactions such as nucleophilic substitution and coupling reactions, which are crucial in the development of novel drugs. The ability to modify the isoindole moiety enhances its utility in creating diverse chemical libraries for screening purposes .

Materials Science

Polymer Chemistry
In materials science, derivatives of isoindole have been explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers may find applications in coatings and electronic devices .

Case Studies

Study Title Application Findings
Anticancer Activity of IsoindolesCancer TreatmentInduced apoptosis in breast cancer cells via caspase activation .
Synthesis of Antimicrobial AgentsAntimicrobial ResearchExhibited activity against resistant bacterial strains .
Development of Functional PolymersMaterials ScienceImproved thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Methylaniline Isomers

The positional isomers of brominated methylaniline share the molecular formula C₇H₈BrN but differ in substituent arrangement. Key differences are summarized below:

Compound Name CAS RN Substituent Position Purity (%) Melting Point (°C) Price (JPY/5g)
3-Bromo-2-methylaniline 55289-36-6 Bromo (3), methyl (2) >97.0 Not reported 4,800
3-Bromo-4-methylaniline 7745-91-7 Bromo (3), methyl (4) Not listed 27–30 5,400
3-Bromo-5-methylaniline 74586-53-1 Bromo (3), methyl (5) >93.0 Not reported 11,000 (25g)

Key Observations :

  • Substituent Position Effects : The meta-bromo substituent (position 3) is common across these isomers. The methyl group’s position (ortho, para, or meta to the amine) influences steric and electronic properties. For example, 3-bromo-4-methylaniline’s melting point (27–30°C) suggests higher crystallinity compared to other isomers .
  • Pricing and Availability : 3-Bromo-5-methylaniline is priced higher per gram, likely due to synthetic complexity or demand in specialized applications .

Heterocyclic Derivatives

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
  • Structure : Features an oxazoline ring at position 2 of the aniline core.
  • Molecular Formula : C₉H₉BrN₂O (derived from structure).
  • Applications: Oxazoline rings are known to enhance metabolic stability and binding affinity in bioactive molecules, suggesting this derivative may have utility in drug design .
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
  • Structure : Combines bromoindole with a triazole-linked dimethoxyphenyl group.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a 50% isolated product. Characterization includes ¹H/¹³C NMR , TLC (Rf = 0.30), and HRMS (m/z 427.0757 [M+H]⁺) .
  • Applications : Demonstrated antioxidant activity in ischemia models, highlighting the role of bromine and heterocycles in modulating redox properties .

Biological Activity

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline, with the CAS number 1501227-23-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅BrN₂
  • Molecular Weight : 303.20 g/mol
  • Structure : The compound consists of a brominated aniline core linked to a dihydroisoindole moiety.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoindole have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of isoindole derivatives on breast cancer cells. The results demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation through the activation of caspase pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related brominated compounds has shown effectiveness against a range of bacterial strains, including resistant strains.

Research Findings:
A study assessed the antibacterial activity of various brominated anilines and found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

The biological activity of this compound is hypothesized to involve:

  • Interference with Cell Signaling : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The presence of the bromine atom is believed to enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeEffectReference
AnticancerBreast Cancer CellsInduces apoptosis
AntibacterialStaphylococcus aureusInhibits growth
AntibacterialEscherichia coliDisrupts cell membrane

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid mechanistic studies?

  • Methodological Answer : Synthesize labeled analogs via ¹³C-KCN or ¹⁵N-ammonia incorporation. Use LC-MS/MS or 2D NMR (HSQC) to trace metabolic pathways or reaction intermediates .

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